molecular formula C28H37NO9 B026889 4'-Demethyl Homoharringtonine CAS No. 98599-84-9

4'-Demethyl Homoharringtonine

Cat. No. B026889
CAS RN: 98599-84-9
M. Wt: 531.6 g/mol
InChI Key: LRNKGNYRSLLFRU-KSZYUSJVSA-N
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Description

4’-Demethyl Homoharringtonine is a compound with the molecular formula C28H37NO9 . It is a natural product extracted from the Cephalotaxus species of trees. It has been used widely for the treatment of chronic myeloid leukemia (CML), acute myeloid leukemia (AML), and myelodysplastic syndrome (MDS) .


Synthesis Analysis

The total synthesis of 4’-Demethyl Homoharringtonine has been achieved in 17 steps, starting from 14C-labelled potassium cyanide . This synthetic process enabled the production of Good Manufacturing Practice (GMP) compliant 4’-Demethyl Homoharringtonine .


Molecular Structure Analysis

The molecular structure of 4’-Demethyl Homoharringtonine includes a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms . The IUPAC name for this compound is (3R)-3,7-dihydroxy-3-[[[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl]oxycarbonyl]-7-methyloctanoic acid .


Physical And Chemical Properties Analysis

The molecular weight of 4’-Demethyl Homoharringtonine is 531.6 g/mol . It has 3 hydrogen bond donors and 10 hydrogen bond acceptors .

Scientific Research Applications

Treatment of Hematological Malignancies

HHT has emerged as a notable compound in the realm of cancer treatment, particularly for hematological malignancies . It demonstrates significant promise in treating various hematological malignancies and cancers, offering a multifaceted approach to disease management .

Treatment of Diverse Cancers

Apart from hematological malignancies, HHT also shows potential in treating diverse cancers . Its multifaceted pharmacological properties extend beyond traditional applications, warranting an extensive review of its mechanisms and efficacy .

Leukemia Treatment

HHT plays a significant role in leukemia treatment . Leukemia, a blood-related malignancy characterized by transformed hematopoietic progenitors and diffused infiltration of bone marrow, poses a significant health burden globally .

Impact on Cellular Processes

HHT influences cellular processes . Its ability to impact various physiological pathways opens new avenues for therapeutic applications .

Alteration of Pathological Pathways

HHT has the potential to alter pathological pathways . This property makes it a promising candidate for managing various biomedical conditions .

Other Biomedical Applications

HHT’s diverse mechanisms of action extend to managing other cancers and various biomedical conditions . Its multifaceted pharmacological properties warrant an extensive review of its mechanisms and efficacy .

This analysis provides a consolidated foundation for future research and clinical applications of HHT in diverse medical fields . It underscores HHT’s efficacy in clinical settings and its potential to impact various physiological pathways .

properties

IUPAC Name

(3R)-3,7-dihydroxy-3-[[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl]oxycarbonyl]-7-methyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37NO9/c1-26(2,33)7-4-9-28(34,15-22(30)31)25(32)38-24-21(35-3)14-27-8-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,33-34H,4-11,15-16H2,1-3H3,(H,30,31)/t23-,24-,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNKGNYRSLLFRU-KSZYUSJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCC(CC(=O)O)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CCC[C@@](CC(=O)O)(C(=O)O[C@H]1[C@H]2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650139
Record name O~3~-[(2R)-2-(Carboxymethyl)-2,6-dihydroxy-6-methylheptanoyl]cephalotaxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Demethyl Homoharringtonine

CAS RN

98599-84-9
Record name O~3~-[(2R)-2-(Carboxymethyl)-2,6-dihydroxy-6-methylheptanoyl]cephalotaxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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